molecular formula C16H14N4O2 B14878277 (Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide

(Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide

Cat. No.: B14878277
M. Wt: 294.31 g/mol
InChI Key: XKWKMGCAQICBNN-UHFFFAOYSA-N
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Description

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isoindole core, which is known for its biological activity, and a methoxybenzohydrazide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide typically involves the condensation of 3-amino-1H-isoindole with 4-methoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.

    Industry: The compound is utilized in the development of new materials and chemical products, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor binding, and interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
  • (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
  • (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

Uniqueness

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide stands out due to its specific combination of an isoindole core and a methoxybenzohydrazide moiety, which imparts unique chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-4-methoxybenzamide

InChI

InChI=1S/C16H14N4O2/c1-22-11-8-6-10(7-9-11)16(21)20-19-15-13-5-3-2-4-12(13)14(17)18-15/h2-9,18H,17H2,1H3

InChI Key

XKWKMGCAQICBNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N

Origin of Product

United States

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